molecular formula C11H11N5 B2853441 5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 2310154-37-9

5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2853441
CAS RN: 2310154-37-9
M. Wt: 213.244
InChI Key: DDMGSHKASRDBKC-UHFFFAOYSA-N
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Description

“5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles and crucial pharmacophores found in many biologically active molecules .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves copper-catalyzed reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be analyzed using techniques such as NMR . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The reaction mechanism of pyrazolo[1,5-a]pyrimidines proceeds through the nucleophilic attack of the exo-NH . When the reaction was carried out in ethanol, a different regioselectivity was observed leading to the isolation of the open-chain intermediate compounds .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They also exhibit excellent thermal stability .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They also show potential for use as antifungal agents . Therefore, these compounds warrant further exploration for potential use in these areas.

properties

IUPAC Name

5-methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-8-6-13-15(7-8)11-5-9(2)14-10-3-4-12-16(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMGSHKASRDBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole

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